2,5-Bis(trifluoromethyl)benzyl bromide
Overview
Description
2,5-Bis(trifluoromethyl)benzyl bromide is a useful research compound. Its molecular formula is C9H5BrF6 and its molecular weight is 307.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Safety in Organic Chemistry
An improved method for the bromination of 3,5-bis(trifluoromethyl)benzene was developed, focusing on the safe preparation of potentially explosive Grignard reagents derived from similar bromides. This approach allows for the creation of advanced intermediates while maintaining safety standards in organic chemistry labs (Leazer et al., 2003).
Catalyst in Phase-Transfer Reactions
3,5-Bis(perfluorooctyl)benzyl bromide was used to synthesize a fluorous phase-transfer catalyst, showing effectiveness in various solid-liquid phase-transfer catalysis (SL-PTC) reactions. Its unique structure allows for easy recovery and reuse without loss of activity, making it an efficient choice for SL-PTC applications (Pozzi et al., 2009).
Application in Ionic Liquids
New ionic liquids were developed using nucleophilic trifluoromethylation reactions of trifluoromethyl(trimethyl)silane with various halides and carbonyl functionalities. This study demonstrated the versatility of ionic liquids as reaction media, particularly for transformations involving 2,5-bis(trifluoromethyl)benzyl bromide and its derivatives (Kim & Shreeve, 2004).
Organometallic Synthesis
1-Bromo-3,5-bis(trifluoromethyl)benzene, closely related to this compound, was identified as a versatile material for organometallic synthesis. It serves as a starting point for creating various intermediates like phenylmagnesium, -lithium, and -copper, which are crucial in numerous synthetic pathways (Porwisiak & Schlosser, 1996).
Polymer Synthesis
This compound derivatives were used in the Wittig reactions to create soluble poly(arylenevinylene)s with various heterocycles. This application is significant in the field of polymer chemistry, where the creation of novel materials with unique properties is a key objective (Saito et al., 1995).
Liquid Crystal Technology
In a study on inducing smectic layering in nematic liquid crystals, lateral n-alkanoyl substituents were introduced at the benzylic position of a related compound, demonstrating its potential in the field of liquid crystal technology. This research contributes to our understanding of how molecular modifications can influence the behavior of liquid crystals (Small et al., 1999).
Safety and Hazards
This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It causes severe skin burns and eye damage, and may cause respiratory irritation . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area .
Mechanism of Action
Mode of Action
They can donate their benzyl group to nucleophiles, a process that can lead to various chemical transformations .
Action Environment
The action, efficacy, and stability of 2,5-Bis(trifluoromethyl)benzyl bromide can be influenced by various environmental factors. For instance, the compound’s reactivity may be affected by the pH, temperature, and presence of other chemical species in the environment .
Properties
IUPAC Name |
2-(bromomethyl)-1,4-bis(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF6/c10-4-5-3-6(8(11,12)13)1-2-7(5)9(14,15)16/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHSQGVCRNVEWIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)CBr)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80378279 | |
Record name | 2,5-Bis(trifluoromethyl)benzyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80378279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
302911-98-4 | |
Record name | 2-(Bromomethyl)-1,4-bis(trifluoromethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=302911-98-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Bis(trifluoromethyl)benzyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80378279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 302911-98-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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